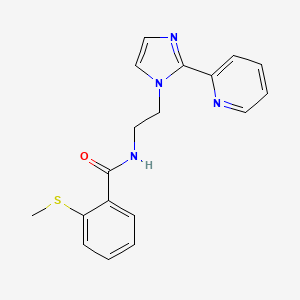

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

2-(Methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methylthio group at position 2. The N-ethyl chain links the benzamide to a pyridinyl-substituted imidazole ring. This structure combines electron-rich (methylthio), hydrogen-bonding (amide), and aromatic (pyridine, imidazole) motifs, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

2-methylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-24-16-8-3-2-6-14(16)18(23)21-11-13-22-12-10-20-17(22)15-7-4-5-9-19-15/h2-10,12H,11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVHIHHKHCVGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzamide structure and the addition of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions on the benzamide core could introduce various functional groups.

Scientific Research Applications

The biological evaluation of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has revealed its potential as a selective inhibitor of specific kinases, particularly c-Jun N-terminal kinase 3 (JNK3). This selectivity is crucial as JNK3 is implicated in several neurodegenerative diseases. The compound exhibits moderate inhibitory activity against JNK3 while showing significantly lower activity against p38α MAP kinase, making it a candidate for further development in therapeutic applications .

Cancer Therapy

The ability of the compound to inhibit JNK3 suggests its potential role in cancer treatment. JNK3 is known to be involved in cell proliferation and survival pathways that are often dysregulated in cancer cells. By selectively targeting this kinase, the compound may help in developing therapies that can reduce tumor growth without affecting normal cellular functions.

Neurodegenerative Diseases

Given the involvement of JNK3 in neurodegenerative processes, this compound could be explored for its neuroprotective effects. Inhibiting JNK3 may mitigate neuronal cell death associated with diseases like Alzheimer's and Parkinson's disease.

Inflammatory Disorders

The selectivity against p38α MAP kinase also positions this compound as a potential therapeutic agent for inflammatory disorders. By modulating signaling pathways involved in inflammation, it could provide relief in conditions such as rheumatoid arthritis or chronic inflammatory diseases.

Case Study 1: Inhibition Studies

In a study evaluating the inhibitory effects of various compounds on JNK3 and p38α MAP kinases, this compound demonstrated a significant decrease in JNK3 activity while maintaining low p38α inhibition levels. This profile indicates its potential utility in selectively targeting JNK3-related pathways without broadly inhibiting other kinases .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has shown that modifications to the imidazole and pyridine rings can enhance selectivity and potency against JNK3. Such studies are critical for optimizing lead compounds for clinical development .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridin-2-yl-imidazol-1-yl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Benzimidazole vs. Imidazole Derivatives

- Target Compound: Contains a pyridinyl-substituted imidazole.

- Analogues :

- W1 () : Features a benzimidazole-thioacetamido group. Benzimidazole’s fused aromatic system increases planarity, which is critical for DNA intercalation in antimicrobial/anticancer agents. The imidazole in the target compound may reduce DNA binding but improve solubility .

- Compound 8 () : Incorporates a benzimidazole linked to an isoxazole. The benzimidazole’s extended conjugation enhances stability but may limit metabolic flexibility compared to the target’s simpler imidazole .

Substituent Effects

- In contrast, Compound 9c () uses fluorophenyl or bromophenyl thiazole groups, which introduce electronegativity and halogen bonding but increase molecular weight .

- Pyridine vs. Other Aromatic Groups : The pyridinyl group in the target compound contrasts with Compound L2 () , which has a phenyldiazenyl-pyridine moiety. Pyridine’s nitrogen can act as a hydrogen-bond acceptor, improving target selectivity over purely hydrophobic aryl groups .

Linker and Chain Variations

- In Compound 5 (), a chlorophenyl group is directly attached to the acetamide, limiting conformational freedom and possibly reducing binding affinity .

- Triazole Linkers : Compounds 9a–9e () employ triazole-thiazole linkers, which introduce rigidity and additional hydrogen-bonding sites. However, these may increase synthetic complexity compared to the target’s straightforward ethyl chain .

Pharmacological and Physicochemical Properties

Antimicrobial and Anticancer Activity

- W1 () : Exhibits antimicrobial activity attributed to its benzimidazole-thioacetamido structure. The target compound’s imidazole-pyridine system may shift activity toward different targets, such as kinase inhibition .

- Compound 9c () : Shows α-glucosidase inhibition due to its triazole-thiazole-acetamide scaffold. The target’s methylthio group could modulate enzyme inhibition via sulfur-mediated interactions .

Solubility and Bioavailability

Tabulated Comparison of Key Features

Biological Activity

The compound 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, often referred to as a pyridinylimidazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The compound is synthesized through a nucleophilic aromatic substitution reaction involving 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine and p-phenylenediamine under acidic conditions. The reaction typically occurs at elevated temperatures (around 180 °C) and yields a product that can be purified through flash-column chromatography. Characterization techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction confirm the structure and purity of the compound .

Enzyme Inhibition

The primary biological activity of this compound is its inhibition of specific mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase 3 (JNK3) and p38α MAP kinase. The compound exhibits moderate affinity towards JNK3, with an IC50 in the triple-digit nanomolar range, while showing selectivity against p38α MAP kinase .

Table 1: Inhibition Potency of this compound

| Kinase Type | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JNK3 | ~300 | - |

| p38α MAPK | >5000 | >200-fold |

Antimicrobial Activity

In addition to its kinase inhibition properties, the compound has been evaluated for antimicrobial activity. While specific data on its antibacterial or antifungal activities were not highlighted in the available literature, related compounds in its class have shown varying degrees of efficacy against pathogens such as Xanthomonas oryzae and Botrytis cinerea .

Case Studies

A study conducted on related pyridinylimidazole derivatives indicated that structural modifications could enhance biological activity. For instance, compounds with similar scaffolds were found to exhibit significant antifungal properties against Rhizoctonia solani with EC50 values comparable to established fungicides . This suggests that derivatives of this compound may also possess similar or enhanced activities.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with JNK3. The binding energy calculations indicated favorable interactions between the compound and the active site residues of JNK3, which may explain its inhibitory effects . Such computational studies are crucial for understanding the mechanism of action at a molecular level.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with intermediates such as pyridinyl-imidazole derivatives and benzamide precursors. Key steps include:

- Coupling reactions : Use of catalysts like ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) for cyclization, as demonstrated in cyclization reactions of benzamides under controlled temperatures (110°C) and solvents (toluene or methanol) .

- Thioether formation : Introduction of the methylthio group via nucleophilic substitution using methylthiol precursors in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water mixtures) to isolate the final product .

- Yield optimization : Reaction times of 8–16 hours and stoichiometric ratios (1:1.2 for nucleophilic reagents) improve efficiency .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.6 ppm, methylthio group at δ 2.5 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What strategies are effective for purifying intermediates during synthesis?

- Methodological Answer :

- Crystallization : Use solvent pairs like ethyl acetate/hexane for intermediates with low solubility .

- Distillation : For volatile byproducts (e.g., ethyl esters), fractional distillation at reduced pressure .

- Chromatography : Flash chromatography with gradient elution (e.g., 5%→30% ethyl acetate in hexane) for polar impurities .

Advanced Research Questions

Q. What mechanistic insights explain the ruthenium-catalyzed cyclization of benzamide derivatives?

- Methodological Answer : Ruthenium catalysts facilitate C-H activation at the benzamide ortho position, forming a six-membered metallacycle intermediate. Key steps:

- Oxidative addition : AgSbF₆ or Cu(OAc)₂ act as oxidants to stabilize Ru intermediates .

- Electrophilic aromatic substitution : Vinyl ketones or alkenes insert into the Ru-C bond, followed by reductive elimination to form cyclic products .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., C-H activation vs. cyclization) .

Q. How do structural modifications (e.g., pyridinyl vs. thiophene substituents) impact biological activity?

- Methodological Answer :

- SAR studies :

- Pyridinyl groups : Enhance target binding (e.g., AMPA receptor modulation) via π-π stacking and hydrogen bonding .

- Methylthio vs. methoxy : Methylthio improves metabolic stability but may reduce solubility; methoxy increases hydrophilicity at the cost of CYP450 susceptibility .

- Docking simulations : Use software like AutoDock Vina to compare binding poses of analogs with target proteins (e.g., SMO receptors) .

- In vitro assays : Test analogs in glucose uptake assays (hepatocytes) or kinase inhibition screens to correlate structure with potency .

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize receptors with known benzamide interactions (e.g., SMO, AMPA) .

- Docking workflow :

Prepare ligand (compound) and receptor (PDB ID: 6X3M for SMO) using Chimera.

Define binding pockets (e.g., SMO’s transmembrane domain) and run flexible docking.

Analyze poses for hydrogen bonds (e.g., imidazole-N with Asp473) and hydrophobic contacts (methylthio with Val328) .

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?

- Methodological Answer :

- Reproduce conditions : Standardize solvents (e.g., anhydrous DMF vs. technical grade), catalysts (fresh vs. aged), and heating methods (oil bath vs. microwave) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., overalkylation) that reduce yields .

- Scale-up adjustments : Optimize stirring rates and cooling gradients for larger batches to prevent exothermic side reactions .

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Glucose uptake assay : Incubate rat hepatocytes with 10 mM glucose and measure intracellular glucose levels via fluorescence (2-NBDG probe) .

- Kinase inhibition : Use ADP-Glo™ kinase assay to test inhibition of glucokinase or AMPK .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2) to assess selectivity (IC₅₀ > 50 µM for non-target cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.